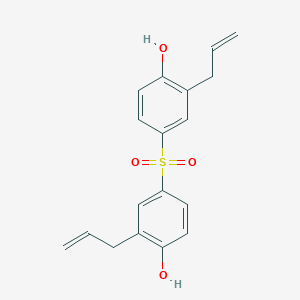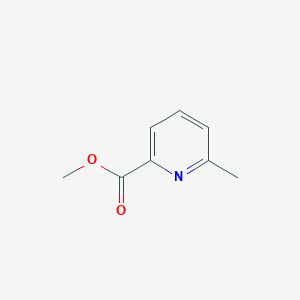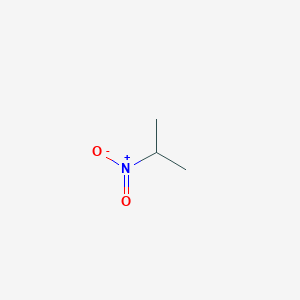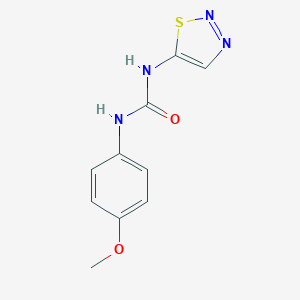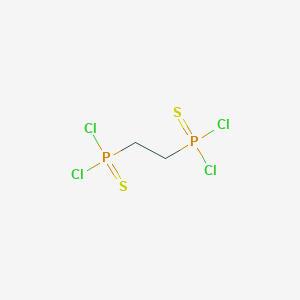
1,2-Bis(dichlorothiophosphonyl)ethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(dichlorothiophosphonyl)ethane, commonly known as BDCP, is a chemical compound that has been extensively studied for its scientific research applications. It is a member of the organophosphorus family of compounds and has been used in various fields, including agriculture, medicine, and military.
Mecanismo De Acción
BDCP binds irreversibly to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in prolonged stimulation of the cholinergic receptors.
Biochemical and Physiological Effects:
BDCP has been shown to have various biochemical and physiological effects. It can cause muscle spasms, respiratory distress, and seizures. It can also affect the cardiovascular system, causing bradycardia, hypotension, and arrhythmias. BDCP exposure has also been linked to neurodegenerative diseases such as Parkinson's and Alzheimer's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDCP has been used extensively in laboratory experiments to study the effects of acetylcholinesterase inhibition. Its irreversible binding to the enzyme makes it useful in studying the long-term effects of acetylcholine accumulation. However, its toxicity and potential health hazards limit its use in experiments involving living organisms.
Direcciones Futuras
There are several future directions for BDCP research. One potential area of study is the development of antidotes to BDCP poisoning. Another area of research is the development of more selective acetylcholinesterase inhibitors that do not have the same toxicity as BDCP. Additionally, BDCP could be used as a tool to study the role of acetylcholine in various physiological and biochemical processes.
Conclusion:
In conclusion, 1,2-Bis(dichlorothiophosphonyl)ethane is a chemical compound with significant scientific research applications. Its ability to inhibit acetylcholinesterase has led to its use in various fields, including medicine, agriculture, and military. However, its toxicity and potential health hazards must be taken into consideration when using it in laboratory experiments. There are several future directions for BDCP research, including the development of antidotes and more selective acetylcholinesterase inhibitors.
Métodos De Síntesis
BDCP can be synthesized through a reaction between ethylene oxide and phosphorus pentachloride. The resulting product is then treated with sulfur to form BDCP.
Aplicaciones Científicas De Investigación
BDCP has been used in scientific research for its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels, which can lead to various physiological and biochemical effects.
Propiedades
Número CAS |
1661-12-7 |
|---|---|
Nombre del producto |
1,2-Bis(dichlorothiophosphonyl)ethane |
Fórmula molecular |
C2H4Cl4P2S2 |
Peso molecular |
295.9 g/mol |
Nombre IUPAC |
dichloro-(2-dichlorophosphinothioylethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl4P2S2/c3-7(4,9)1-2-8(5,6)10/h1-2H2 |
Clave InChI |
WBTGKAWAYFLPRO-UHFFFAOYSA-N |
SMILES |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
SMILES canónico |
C(CP(=S)(Cl)Cl)P(=S)(Cl)Cl |
Sinónimos |
1,2-BIS(DICHLOROTHIOPHOSPHONYL)ETHANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



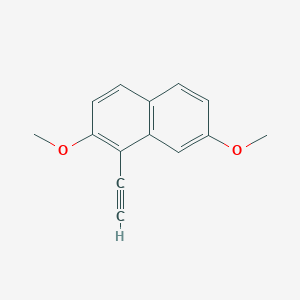
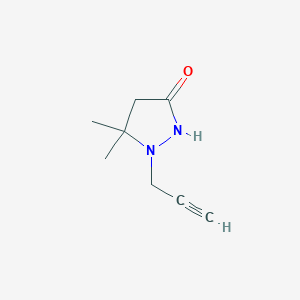

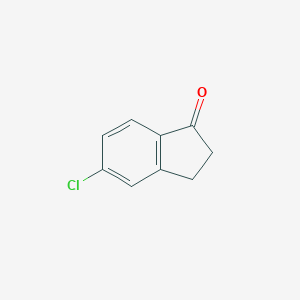
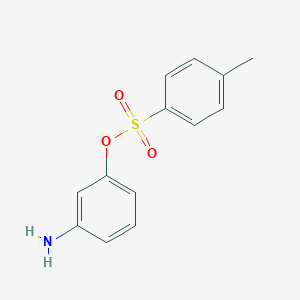
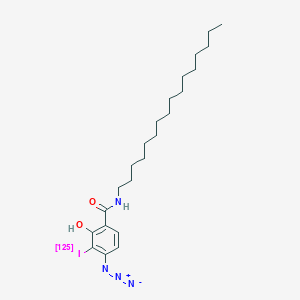
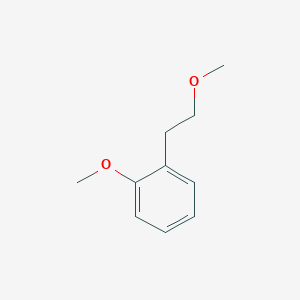
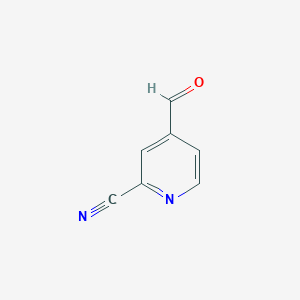
![4-[5-Phenyl-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B154141.png)
